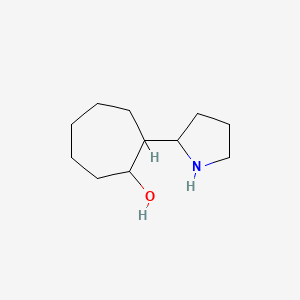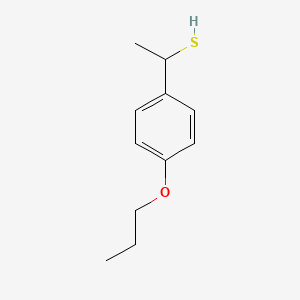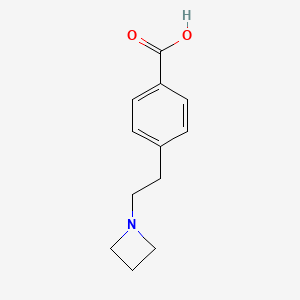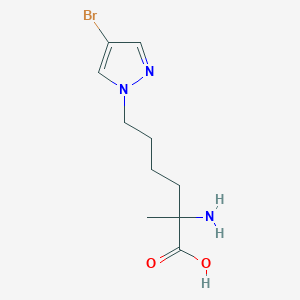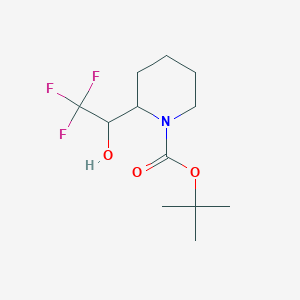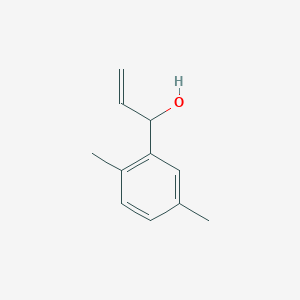
1-(2,5-Dimethylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propenyl alcohol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 2,5-dimethylbenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 2,5-Dimethylbenzaldehyde, 2,5-Dimethylbenzoic acid.
Reduction: 1-(2,5-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
1-(2,5-Dimethylphenyl)propan-1-ol: Saturated alcohol derivative.
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Contains an additional phenyl group.
Uniqueness: 1-(2,5-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both an alkene and alcohol functional group
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h4-7,11-12H,1H2,2-3H3 |
Clé InChI |
MGNQIEDVNUCLSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


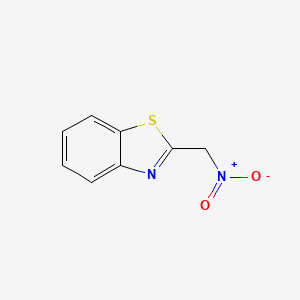
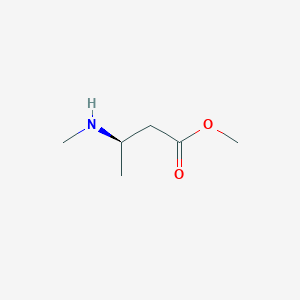


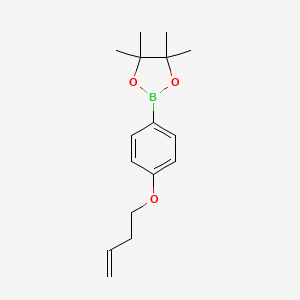
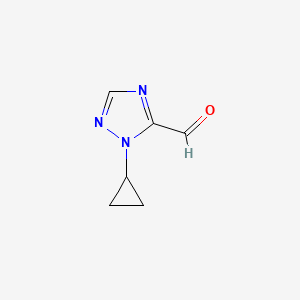
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
